N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride
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Description
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride is a useful research compound. Its molecular formula is C20H25ClN4O and its molecular weight is 372.9. The purity is usually 95%.
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Scientific Research Applications
Physicochemical Investigation of Azomethine Dyes
A study by Asiri et al. (2018) explored the synthesis of an azomethine dye, HDDP, by reacting 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2-hydroxy-l-naphthaldehyde. HDDP acts as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions, highlighting its potential in environmental and biological applications (Asiri et al., 2018).
Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi. Compounds exhibited notable activity, with some showing antifungal activity at half the potency of ketoconazole (Evren et al., 2020).
Synthesis and Antitumor Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate
Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which showed distinct inhibition of the proliferation of some cancer cell lines. This study suggests the potential of naphthalene derivatives in cancer treatment (Liu et al., 2018).
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O.ClH/c1-13-10-14(2)24(23-13)15(3)20(25)22-19(12-21)18-9-8-16-6-4-5-7-17(16)11-18;/h4-11,15,19H,12,21H2,1-3H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPTINGXWKACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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